molecular formula C17H17FN2O3 B7663203 2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide

2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide

Cat. No.: B7663203
M. Wt: 316.33 g/mol
InChI Key: RVMKHWSCZYEFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme known as poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer.

Mechanism of Action

2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide acts as a potent inhibitor of this compound enzyme. This compound is involved in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism has been exploited in cancer therapy, where the inhibition of this compound leads to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It has been demonstrated to protect against ischemia-reperfusion injury in the heart and brain. Moreover, it has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide in lab experiments include its high potency and specificity for this compound enzyme. It is also relatively easy to synthesize, making it readily available for research purposes. However, its limitations include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide. One direction is to explore its potential in combination therapy with other anti-cancer agents. Another direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide involves several steps. The starting material is 3-morpholin-4-ylphenol, which is reacted with 2-fluorobenzoyl chloride in the presence of a base to yield the intermediate product. This intermediate is then treated with benzoyl isocyanate to form the final product.

Scientific Research Applications

2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy by sensitizing cancer cells to these treatments. Moreover, it has been demonstrated to have a synergistic effect with other this compound inhibitors, leading to increased anti-tumor activity.

Properties

IUPAC Name

2-fluoro-6-hydroxy-N-(3-morpholin-4-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c18-14-5-2-6-15(21)16(14)17(22)19-12-3-1-4-13(11-12)20-7-9-23-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMKHWSCZYEFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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